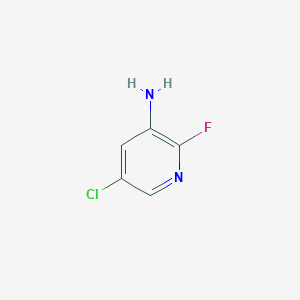![molecular formula C36H32Cl4N6O8 B021266 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] CAS No. 5567-15-7](/img/structure/B21266.png)
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Overview
Description
Pigment Yellow 83 is an organic compound classified as a diarylide pigment. It is widely used as a yellow colorant in various applications due to its bright, reddish-yellow hue and excellent tinting strength. The compound is known for its good lightfastness, heat resistance, and solvent resistance, making it a popular choice in the production of plastics, coatings, and inks .
Mechanism of Action
Target of Action
Pigment Yellow 83, also known as 2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] or CI 21108, is primarily used as a colorant . Its primary targets are the materials it is intended to color, such as plastics, coatings, inks, and other substances .
Mode of Action
The compound imparts color through its interaction with light. When light strikes the compound, certain wavelengths are absorbed while others are reflected. The reflected light reaches our eyes and is perceived as the color yellow .
Biochemical Pathways
Instead, its role is primarily physical, involving the absorption and reflection of light .
Result of Action
The primary result of Pigment Yellow 83’s action is the imparting of a yellow color to the materials it is used in. It is known for its high color strength, good lightfastness, and bleed properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pigment Yellow 83. For example, it has good weathering durability in saturated colors, and good fastness to heat, solvents, and acids/alkali . At temperatures greater than 200°C, when incorporated in polymers, the pigment may decompose .
Biochemical Analysis
Biochemical Properties
It is known that the compound is synthesized from three components, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in these synthesis processes
Cellular Effects
It has been suggested that at temperatures above 200°C, when incorporated in polymers, Pigment Yellow 83 may decompose to form measurable amounts of DCB, which is a suspect human carcinogen . This indicates that Pigment Yellow 83 could potentially influence cell function and cellular processes under certain conditions.
Molecular Mechanism
The compound is synthesized from three components, suggesting a complex mechanism of action involving multiple steps and interactions with various biomolecules
Temporal Effects in Laboratory Settings
It is known that the compound has good fastness to heat, solvents, and acids/alkali, indicating that it is stable under a variety of conditions
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Pigment Yellow 83 in animal models. One study suggests that no adverse effects were seen after 4-7 weeks of oral administration of Pigment Yellow 12, a similar compound, at 1000 mg/kg/day, the highest dose tested
Metabolic Pathways
Given its complex structure and low solubility, it is likely that Pigment Yellow 83 interacts with various enzymes or cofactors during its synthesis
Transport and Distribution
It is known that the compound has good fastness to heat, solvents, and acids/alkali, suggesting that it may be stable and persistent in various environments
Subcellular Localization
A study on Monascus pigments, which are similar to Pigment Yellow 83, found that the proteins encoded by the pigments’ biosynthetic gene cluster were compartmentalized in various subcellular locations
Preparation Methods
Synthetic Routes and Reaction Conditions: Pigment Yellow 83 is synthesized from three main components. The process begins with the treatment of 2,5-dimethoxy-4-chloroaniline with diketene to produce an acetoacetylated aniline. This intermediate is then coupled with the bis diazonium salt obtained from 3,3’-dichlorobenzidine .
Industrial Production Methods: The industrial production of Pigment Yellow 83 involves several steps:
Diazotization: Nitrosyl sulfuric acid is used to diazotize 3,3’-dichlorobenzidine.
Coupling Reaction: The diazonium salt is then coupled with acetoacetylated 2,5-dimethoxy-4-chloroaniline under controlled temperature conditions.
Homogenization: The mixture is homogenized under high pressure to ensure uniform particle size and consistency.
Final Processing: The pigment undergoes filtration, washing, drying, and pulverization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Pigment Yellow 83 primarily undergoes azo coupling reactions. It can also participate in substitution reactions due to the presence of chloro and methoxy groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Pigment Yellow 83 is relatively stable and does not easily undergo oxidation.
Reduction: It can be reduced under strong reducing conditions, but this is not common in typical applications.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Major Products: The primary product of these reactions is the pigment itself, which is used in various applications without significant modification .
Scientific Research Applications
Pigment Yellow 83 has a wide range of applications in scientific research and industry:
Chemistry: It is used as a standard pigment in the study of organic pigments and their properties.
Biology: While not commonly used in biological applications, it can be employed in studies involving pigment-cell interactions.
Medicine: There is limited use in medicine, primarily in the context of studying the effects of pigments on human health.
Industry: Pigment Yellow 83 is extensively used in the production of plastics, coatings, and inks due to its excellent color properties and stability
Comparison with Similar Compounds
Pigment Yellow 13: Similar in structure but has a different shade and tinting strength.
Pigment Yellow 180: Another diarylide pigment with different solubility and crystallization properties.
Pigment Yellow 138: Known for its excellent lightfastness and weather resistance.
Uniqueness: Pigment Yellow 83 stands out due to its bright reddish-yellow hue, high tinting strength, and excellent resistance properties. It is particularly valued in applications requiring high color strength and stability under various environmental conditions .
Properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)23(39)13-31(27)53-5)45-43-25-9-7-19(11-21(25)37)20-8-10-26(22(38)12-20)44-46-34(18(2)48)36(50)42-28-16-30(52-4)24(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPXRNUMARIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl4N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021453 | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Yellow powder; [Trust Chem MSDS] | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20438 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5567-15-7 | |
| Record name | Pigment Yellow 83 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5567-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005567157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 83 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HO7X7FV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


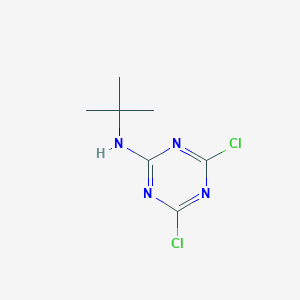
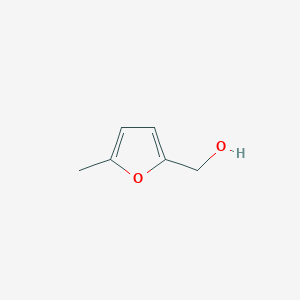
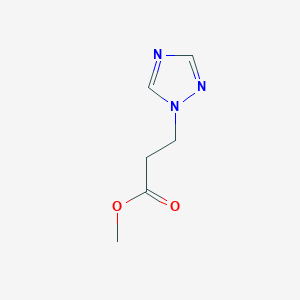
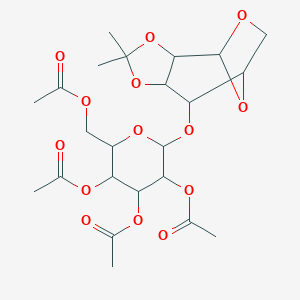
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
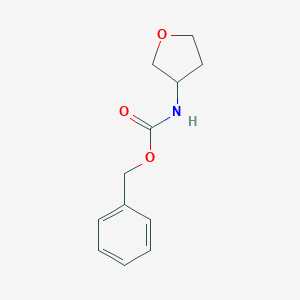
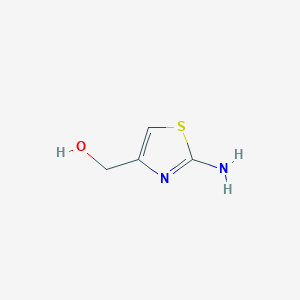
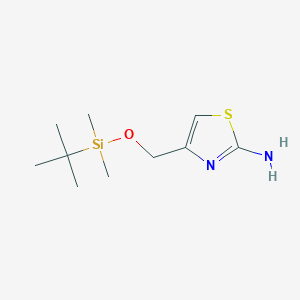
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
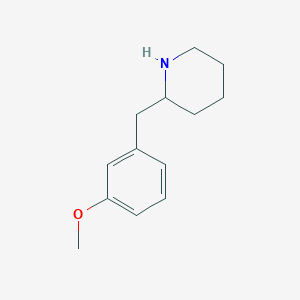
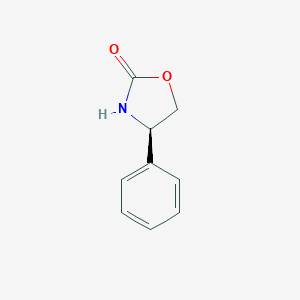
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)
